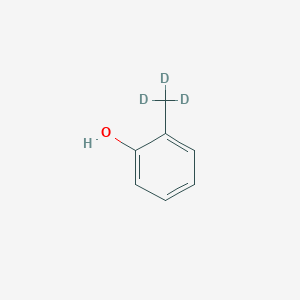

2-(Methyl-d3)phenol

Description

BenchChem offers high-quality 2-(Methyl-d3)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methyl-d3)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(trideuteriomethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVGKYWNOKOFNN-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Methyl-d3)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of 2-(Methyl-d3)phenol. This deuterated analog of o-cresol is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The introduction of deuterium at the methyl group can significantly alter the metabolic fate of the molecule, offering a powerful method for investigating drug metabolism pathways.

Synthesis Methodology

A reliable and efficient method for the synthesis of 2-(Methyl-d3)phenol is proposed via a two-step sequence involving the protection of a commercially available starting material, followed by a Williamson ether synthesis with a deuterated methylating agent, and subsequent deprotection.

Experimental Protocol

Step 1: Protection of 2-Hydroxyphenol (Catechol)

-

To a solution of catechol (1.0 eq) in dry acetone, add potassium carbonate (2.5 eq).

-

Slowly add benzyl bromide (1.1 eq) to the reaction mixture at room temperature.

-

The reaction mixture is stirred at reflux for 24 hours.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude mono-benzylated product, which is purified by column chromatography.

Step 2: Williamson Ether Synthesis with Methyl-d3 Iodide

-

To a solution of the mono-protected catechol (1.0 eq) in dry N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

Methyl-d3 iodide (1.5 eq) is added dropwise to the reaction mixture at 0 °C.[1][2]

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of ice-cold water.

-

The product is extracted with diethyl ether, and the combined organic layers are washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude deuterated intermediate.

Step 3: Deprotection to Yield 2-(Methyl-d3)phenol

-

The crude deuterated intermediate is dissolved in methanol.

-

Palladium on carbon (10 mol%) is added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) for 12 hours.

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the final product, 2-(Methyl-d3)phenol.

-

The product is purified by column chromatography on silica gel.

Characterization Data

The structural confirmation and purity of the synthesized 2-(Methyl-d3)phenol would be determined using a combination of spectroscopic techniques. The expected data are summarized below, based on the known data for the non-deuterated analog, 2-methylphenol.[3][4][5]

Predicted Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | The spectrum will show complex multiplets in the aromatic region (δ 6.7-7.2 ppm) corresponding to the four protons on the phenyl ring. The characteristic singlet for the methyl group protons will be absent. |

| ¹³C NMR | The spectrum will show six signals corresponding to the aromatic carbons and one signal for the deuterated methyl carbon. The signal for the C-D₃ group is expected to appear as a multiplet due to carbon-deuterium coupling. |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 111.16. Key Fragments: m/z = 93 (loss of D₂O), m/z = 78 (loss of CD₃ and CO). |

| IR Spectroscopy | O-H stretch: ~3300-3500 cm⁻¹ (broad), Aromatic C-H stretch: ~3000-3100 cm⁻¹, C-O stretch: ~1215 cm⁻¹, C-D stretch: ~2100-2250 cm⁻¹. |

Visualized Experimental Workflow and Logic

To further clarify the proposed synthesis and characterization process, the following diagrams have been generated using Graphviz.

Caption: Proposed synthetic workflow for 2-(Methyl-d3)phenol.

References

Deuterated o-Cresol: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of deuterated ortho-cresol (o-cresol), a valuable tool in modern research and development. This document details its physicochemical properties, key applications, and comprehensive experimental protocols for its use as an internal standard in mass spectrometry, a tracer in metabolic studies, and a reference compound in Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to Deuterated o-Cresol

Deuterated o-cresol is a stable isotope-labeled (SIL) form of 2-methylphenol, where one or more hydrogen atoms have been replaced by deuterium atoms. The most common commercially available forms are o-cresol-d7 and o-cresol-d8. This isotopic substitution makes it an ideal internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), as it is chemically almost identical to its non-deuterated counterpart but can be distinguished by its higher mass.[1][2] Furthermore, its use as a metabolic tracer allows for the investigation of metabolic pathways and the biotransformation of toluene and other related compounds.[1]

Physicochemical Properties

The physical and chemical properties of deuterated o-cresol are very similar to those of its non-deuterated analog. The primary difference is the molecular weight, which is increased by the mass of the deuterium atoms. This section provides a summary of the key physicochemical properties of o-cresol and its deuterated isotopologues.

| Property | o-Cresol | o-Cresol-d7 | o-Cresol-d8 |

| Molecular Formula | C₇H₈O | C₇HD₇O | C₇D₈O |

| Molecular Weight | 108.14 g/mol | 115.18 g/mol | 116.19 g/mol |

| CAS Number | 95-48-7 | 202325-50-6 | 203645-65-2 |

| Appearance | Colorless to light beige solid or liquid | Colorless to light beige oil to low-melting solid | Solid |

| Melting Point | 30-31 °C | 32-33 °C | 32-34 °C |

| Boiling Point | 191 °C | Not explicitly available, expected to be similar to o-cresol | 191 °C |

| Density | 1.05 g/cm³ (at 20 °C) | Not explicitly available, expected to be slightly higher than o-cresol | 1.126 g/mL (at 25 °C) |

| Solubility | Soluble in chloroform, DMSO, methanol | Soluble in chloroform (slightly), DMSO (slightly), methanol (slightly) | Not explicitly available, expected to be similar to o-cresol-d7 |

| Isotopic Purity | N/A | Typically ≥98 atom % D | Typically ≥98 atom % D |

Core Research Applications and Methodologies

Deuterated o-cresol is a versatile tool with several key applications in research, primarily centered around its use as an internal standard for precise quantification and as a tracer for metabolic studies.

Internal Standard for Quantitative Mass Spectrometry

The most common application of deuterated o-cresol is as an internal standard (IS) in quantitative mass spectrometry assays.[1][2] The nearly identical chemical and physical properties to the endogenous analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for matrix effects and variations in instrument response.

The use of a deuterated internal standard like o-cresol-d7 or o-cresol-d8 offers significant advantages over non-deuterated (structural analogue) internal standards.

| Feature | Deuterated Internal Standard (e.g., o-Cresol-d7) | Non-Deuterated Internal Standard (Structural Analogue) |

| Co-elution | Co-elutes with the analyte, ensuring both experience the same matrix effects. | May have different retention times, leading to differential matrix effects. |

| Ionization Efficiency | Nearly identical to the analyte, providing accurate correction for ion suppression or enhancement. | Can have significantly different ionization efficiency, leading to inaccurate quantification. |

| Extraction Recovery | Similar extraction recovery to the analyte. | Extraction recovery can differ from the analyte. |

| Accuracy and Precision | Significantly improves assay accuracy and precision. | May lead to less accurate and precise results, especially in complex matrices. |

This protocol describes the quantification of o-cresol in human urine, a biomarker for toluene exposure, using deuterated o-cresol as an internal standard.

Materials:

-

Urine sample

-

o-Cresol-d7 (Internal Standard)

-

β-glucuronidase/arylsulfatase from Helix pomatia

-

Sodium acetate buffer (pH 5.0)

-

tert-Butyl methyl ether (MTBE)

-

Benzene

-

Heptafluorobutyric anhydride (HFBA)

-

Anhydrous sodium sulfate

-

GC-MS system with an electron capture detector (ECD)

Procedure:

-

Sample Preparation: To 1 mL of urine, add 10 µL of o-cresol-d7 internal standard solution (concentration to be optimized based on expected analyte levels).

-

Enzymatic Hydrolysis: Add 1 mL of sodium acetate buffer and 50 µL of β-glucuronidase/arylsulfatase solution. Incubate at 37°C overnight to hydrolyze cresol glucuronides and sulfates.

-

Liquid-Liquid Extraction: After cooling, extract the sample with 5 mL of MTBE by vortexing for 5 minutes. Centrifuge to separate the phases.

-

Solvent Exchange: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of benzene.

-

Derivatization: Add 20 µL of HFBA and heat at 60°C for 30 minutes to form the heptafluorobutyrate esters of the cresols.

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms). The temperature program should be optimized to achieve chromatographic separation of the cresol isomers and their deuterated analogs.

-

MS Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized o-cresol and o-cresol-d7.

-

-

Quantification: Create a calibration curve by analyzing standards containing known concentrations of o-cresol and a fixed concentration of o-cresol-d7. The concentration of o-cresol in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Caption: Workflow for the quantification of urinary o-cresol using GC-MS.

Metabolic Tracer for Toluene Biotransformation

Deuterated o-cresol and its precursor, deuterated toluene, can be used to trace the metabolic fate of toluene in biological systems. Toluene is metabolized in the liver primarily by cytochrome P450 enzymes to benzyl alcohol, which is further oxidized to benzoic acid and excreted as hippuric acid. A minor pathway involves the aromatic hydroxylation of toluene to form cresols, with o-cresol being a significant metabolite. By administering deuterated toluene and monitoring the appearance of deuterated o-cresol and its conjugates, researchers can study the kinetics and pathways of toluene metabolism.

Caption: Metabolic pathway of toluene to o-cresol.

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

While deuterated solvents are commonly used in NMR to avoid solvent interference, deuterated compounds like o-cresol-d7 can also be used as internal standards for quantitative NMR (qNMR) or as reference compounds.

The following table summarizes the ¹H and ¹³C NMR chemical shifts for non-deuterated o-cresol, which serve as a reference for interpreting the spectra of its deuterated analogs. In the spectrum of o-cresol-d7, the signals corresponding to the deuterated positions will be absent or significantly reduced.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shift (ppm) | Assignment |

| 7.16 - 7.09 (m, 2H) | Aromatic CH |

| 6.88 (t, J=7.4 Hz, 1H) | Aromatic CH |

| 6.79 (d, J=8.0 Hz, 1H) | Aromatic CH |

| 4.89 (s, 1H) | OH |

| 2.28 (s, 3H) | CH₃ |

Data sourced from publicly available spectral databases.

This protocol outlines the general steps for preparing a sample for NMR analysis using a deuterated internal standard.

Materials:

-

Analyte

-

Deuterated o-cresol (as internal standard, if applicable)

-

Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

Pipettes

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh a known amount of the analyte and the deuterated internal standard (if used for quantification) into a clean, dry vial.

-

Dissolving: Add the appropriate volume of deuterated NMR solvent (typically 0.6-0.7 mL) to the vial.

-

Mixing: Gently vortex the vial until the sample is completely dissolved.

-

Transfer: Using a pipette, transfer the solution to a clean NMR tube.

-

Labeling: Clearly label the NMR tube with the sample identification.

-

Analysis: Insert the NMR tube into the spectrometer and acquire the spectrum according to the instrument's standard operating procedures.

Signaling Pathways and Biological Activity

Recent research has begun to explore the biological activities of cresols and their metabolites. While this is an emerging area, some studies have implicated p-cresol, an isomer of o-cresol, in modulating intracellular signaling pathways. For instance, p-cresol has been shown to induce a rise in intracellular calcium concentration ([Ca²⁺]i) in human glioblastoma cells. This effect is mediated by the release of calcium from the endoplasmic reticulum and involves the activation of phospholipase C (PLC). Understanding these pathways is crucial for elucidating the potential toxicological and pharmacological effects of cresols.

Caption: p-Cresol induced Ca²⁺ signaling pathway in glioblastoma cells.

Conclusion

Deuterated o-cresol is an indispensable tool for researchers in various scientific disciplines. Its utility as an internal standard in mass spectrometry ensures the accuracy and reliability of quantitative data, a critical aspect of drug development and clinical research. Furthermore, its application as a metabolic tracer provides valuable insights into the biotransformation of xenobiotics like toluene. As research into the biological effects of cresols continues to expand, the use of deuterated o-cresol will likely play an even more significant role in elucidating their mechanisms of action and their impact on human health.

References

An In-Depth Technical Guide to the Isotopic Purity of 2-(Methyl-d3)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 2-(Methyl-d3)phenol, a deuterated analog of o-cresol. This document outlines the importance of isotopic purity, methods for its determination, and presents typical data for commercially available standards. The information herein is intended to assist researchers, scientists, and drug development professionals in the accurate application and quality assessment of this isotopically labeled compound.

Introduction to 2-(Methyl-d3)phenol and Isotopic Purity

2-(Methyl-d3)phenol is a stable isotope-labeled version of 2-methylphenol where the three hydrogen atoms of the methyl group are replaced with deuterium atoms. This modification makes it a valuable internal standard in quantitative mass spectrometry-based analyses, such as in pharmacokinetic and metabolic studies of o-cresol and related compounds. The key to its utility lies in its chemical identity being nearly identical to its unlabeled counterpart, while its mass is sufficiently different to be distinguished by mass spectrometry.

Isotopic purity is a critical parameter that defines the percentage of the compound in which the target atoms are indeed the desired isotope. For 2-(Methyl-d3)phenol, this refers to the percentage of molecules that contain three deuterium atoms on the methyl group. High isotopic purity is essential for accurate quantification in analytical methods, as the presence of unlabeled or partially labeled species can interfere with the analysis and lead to inaccurate results.

Quantitative Data on Isotopic Purity

While a specific certificate of analysis for 2-(Methyl-d3)phenol was not publicly available, the isotopic purity of commercially available deuterated compounds is typically high, often exceeding 98 atom % D. The following table summarizes the expected and commonly found isotopic purity levels for deuterated small molecules, including phenols, based on supplier specifications for analogous compounds.

| Parameter | Typical Specification | Method of Determination |

| Isotopic Enrichment (Atom % D) | ≥ 98% | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) |

| d0 Isotope Contribution | < 0.5% | Mass Spectrometry (MS) |

| d1 Isotope Contribution | < 2% | Mass Spectrometry (MS) |

| d2 Isotope Contribution | Variable, typically < 5% | Mass Spectrometry (MS) |

| d3 Isotope Contribution | > 95% | Mass Spectrometry (MS) |

Note: These values are representative and can vary between different commercial batches and suppliers. It is always recommended to refer to the certificate of analysis provided with the specific lot of the compound.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for 2-(Methyl-d3)phenol is primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful non-destructive technique for determining isotopic purity. Both ¹H and ²H NMR can be employed.

3.1.1. Quantitative ¹H NMR Spectroscopy

This method relies on the quantification of the residual protons in the deuterated position.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-(Methyl-d3)phenol into an NMR tube.

-

Add a known quantity of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with a known purity. The internal standard should have a resonance that is well-resolved from the analyte signals.

-

Dissolve the sample and internal standard in a deuterated solvent (e.g., Chloroform-d, DMSO-d6) to a final volume of approximately 0.6 mL.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.

-

Use a 90° pulse angle.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the signal corresponding to the residual methyl protons (-CH₂D and -CHD₂) in 2-(Methyl-d3)phenol and a well-resolved signal from the internal standard.

-

The isotopic purity is calculated by comparing the integral of the residual proton signal to the integral of the internal standard, taking into account the number of protons each signal represents and the masses of the analyte and the standard.

-

3.1.2. ²H NMR Spectroscopy

Deuterium NMR provides a direct measure of the deuterium signals.

-

Sample Preparation:

-

Dissolve an accurately weighed amount of 2-(Methyl-d3)phenol in a protonated solvent (e.g., CHCl₃, DMSO).

-

-

NMR Data Acquisition:

-

Acquire a ²H NMR spectrum.

-

The presence of a signal at the chemical shift corresponding to the methyl group confirms the presence of deuterium.

-

-

Data Analysis:

-

The relative integrals of different deuterium signals can provide information about the distribution of deuterium atoms if multiple sites were labeled. For 2-(Methyl-d3)phenol, a single peak is expected for the -CD₃ group.

-

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition).

3.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of 2-(Methyl-d3)phenol in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.

-

-

Chromatographic Separation:

-

Inject the sample into a liquid chromatograph coupled to a mass spectrometer.

-

Use a suitable reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid to promote ionization.

-

-

Mass Spectrometric Analysis:

-

Acquire full scan mass spectra in positive or negative ion mode using a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Identify the molecular ion peak for 2-(Methyl-d3)phenol ([M+H]⁺ or [M-H]⁻).

-

Analyze the isotopic cluster of the molecular ion to determine the relative abundances of the d0, d1, d2, and d3 species.

-

-

Data Analysis:

-

The isotopic purity is determined from the relative intensities of the peaks corresponding to the different isotopologues. Corrections for the natural isotopic abundance of other elements (e.g., ¹³C) should be applied for accurate determination.

-

Workflow and Pathway Visualizations

As 2-(Methyl-d3)phenol is primarily used as an analytical standard, there are no specific biological signaling pathways to diagram. Instead, the following workflows illustrate the process of its synthesis and purity determination.

Caption: A generalized synthetic workflow for the preparation of 2-(Methyl-d3)phenol.

Caption: Workflow for the determination of the isotopic purity of 2-(Methyl-d3)phenol.

Conclusion

The isotopic purity of 2-(Methyl-d3)phenol is a critical parameter that underpins its utility as an internal standard in sensitive analytical methods. Researchers, scientists, and drug development professionals must have a thorough understanding of the methods used to determine this purity and how to interpret the resulting data. By employing robust analytical techniques such as quantitative NMR and high-resolution mass spectrometry, the isotopic enrichment of 2-(Methyl-d3)phenol can be accurately determined, ensuring the reliability and validity of experimental results.

An In-depth Technical Guide to Deuterated Methylphenols (Cresols) for Advanced Research

Introduction: Deuterated phenols, particularly isotopologues of cresol (methylphenol), are invaluable tools for researchers in drug development, environmental science, and metabolic studies. Their primary application lies in their use as internal standards for quantitative analysis by mass spectrometry (MS). The near-identical physicochemical properties to their non-deuterated counterparts allow them to co-elute during chromatography and experience similar ionization effects, effectively correcting for variability during sample preparation and analysis.[1][2][3] While the specific isomer 2-(Methyl-d3)phenol is not readily commercially available, several other deuterated cresol isomers and related compounds are, serving as excellent alternatives for these applications. This guide provides a comprehensive overview of the availability, synthesis, and application of these critical research compounds.

Supplier and Availability of Deuterated Cresols

For researchers seeking to procure deuterated methylphenol compounds, several reputable suppliers offer various isomers. The following table summarizes the availability of the most common deuterated cresols.

| Compound Name | Supplier(s) | CAS Number | Notes |

| m-Cresol-d8 | Sigma-Aldrich[4], CDN Isotopes[5], Clearsynth | 302911-90-6 | Fully deuterated methyl and ring protons. |

| 2,4-Di(methyl-d3)phenol | LGC Standards | 1407521-80-5 | Both methyl groups are deuterated. |

| 2,4-Dimethylphenol-3,5,6-d3 | Sigma-Aldrich, Cambridge Isotope Laboratories | 93951-75-8 | Ring protons at positions 3, 5, and 6 are deuterated. |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of deuterated compounds. Below are protocols for a general synthesis approach and a specific analytical application.

Protocol 1: General Synthesis of Deuterated Phenols via Acid-Catalyzed H/D Exchange

This protocol describes a common method for introducing deuterium into the aromatic ring of phenolic compounds using an acid catalyst and a deuterium source.

Objective: To replace aromatic protons on a phenolic compound with deuterium.

Materials and Reagents:

-

Phenolic compound (e.g., cresol isomer)

-

Deuterium oxide (D₂O)

-

Acid catalyst (e.g., Amberlyst-15 resin)

-

Inert gas (Nitrogen or Argon)

-

Organic solvent for extraction (e.g., ethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Preparation: In a sealable reaction vessel, combine the phenolic compound and a molar excess of deuterium oxide.

-

Catalyst Addition: Add the acid catalyst (e.g., Amberlyst-15, approximately 100 mg per 100 mg of phenol).

-

Inert Atmosphere: Purge the vessel with an inert gas to remove oxygen.

-

Reaction: Seal the vessel and heat the mixture. A typical condition is 110°C for 24 hours. The optimal temperature and time may vary depending on the specific phenol.

-

Cooling and Neutralization: After the reaction is complete, cool the vessel to room temperature. If a soluble acid was used, neutralize the mixture carefully. If a solid resin like Amberlyst-15 was used, it can be removed by filtration.

-

Extraction: Extract the deuterated phenol from the aqueous solution using an appropriate organic solvent (e.g., ethyl ether).

-

Drying and Evaporation: Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the deuterated product.

-

Analysis: Confirm the degree and location of deuterium incorporation using analytical techniques such as ¹H NMR, ²H NMR, and Mass Spectrometry.

Protocol 2: Quantification of Urinary Cresols Using a Deuterated Internal Standard by GC-MS

This protocol details a method for the analysis of o- and m-cresol in human urine, employing a deuterated cresol as an internal standard to ensure accuracy.

Objective: To accurately quantify cresol concentrations in urine samples for biomonitoring.

Materials and Reagents:

-

Urine sample

-

Deuterated o-cresol (internal standard)

-

Enzyme for hydrolysis (e.g., β-glucuronidase/arylsulfatase)

-

Acid for pH adjustment (e.g., hydrochloric acid)

-

Extraction solvent (e.g., toluene)

-

Derivatization agent (e.g., BSTFA - N,O-bis(trimethylsilyl)trifluoroacetamide)

Procedure:

-

Sample Preparation: To a measured volume of urine, add the deuterated o-cresol internal standard.

-

Enzymatic Hydrolysis: Add β-glucuronidase/arylsulfatase solution to hydrolyze the cresol conjugates (glucuronides and sulfates). Incubate as required (e.g., overnight).

-

Acidification and Extraction: Acidify the sample with hydrochloric acid. Add the extraction solvent (toluene), vortex thoroughly, and centrifuge to separate the phases.

-

Derivatization: Transfer an aliquot of the organic (toluene) layer to a clean vial. Add the derivatization agent (BSTFA) to convert the cresols into their more volatile trimethylsilyl ethers.

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Separation: Use a suitable capillary column to separate the cresol isomers.

-

Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized native cresols and the deuterated internal standard.

-

-

Quantification: Calculate the concentration of each cresol isomer by comparing the peak area ratio of the native analyte to the deuterated internal standard against a calibration curve.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to the synthesis and application of deuterated phenols.

Caption: General workflow for the synthesis of deuterated phenols via acid-catalyzed hydrogen-deuterium exchange.

Caption: Logical workflow for the quantification of an analyte in a complex matrix using a deuterated internal standard.

References

The Chemical Stability of Deuterated Phenol Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic replacement of hydrogen with its heavier, stable isotope deuterium in phenolic compounds has emerged as a significant strategy in drug discovery and development. This substitution can profoundly alter a molecule's physicochemical and pharmacological properties, most notably its chemical stability. This technical guide provides a comprehensive overview of the core principles governing the stability of deuterated phenol compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. Understanding the nuances of deuteration is paramount for researchers aiming to leverage its benefits in creating safer, more effective therapeutics.

The primary advantage conferred by deuteration is the kinetic isotope effect (KIE), which describes the change in the rate of a chemical reaction when a hydrogen atom is replaced by deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to a lower zero-point vibrational energy. Consequently, reactions involving the cleavage of a C-D bond typically proceed at a slower rate than those involving a C-H bond. This seemingly subtle modification can have a significant impact on the metabolic fate of a drug molecule, often leading to enhanced stability.

The Kinetic Isotope Effect (KIE) in Phenol Metabolism

The metabolism of phenolic compounds, particularly by cytochrome P450 (CYP) enzymes, often involves the cleavage of a C-H bond as the rate-limiting step. By replacing a hydrogen atom at a metabolically vulnerable position with deuterium, the rate of metabolism can be significantly reduced. This can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.

Quantitative Data on Kinetic Isotope Effects

The following tables summarize key quantitative data on the kinetic isotope effects observed in deuterated phenol compounds and related aromatic substrates.

| Compound/System | kH/kD | Significance | Reference |

| Perdeuterio-(aryl ring) nitrobenzene (meta-hydroxylation) | 1.3-1.75 | Demonstrates a significant in vivo KIE in the metabolic formation of phenols.[1] | |

| Perdeuterio-(aryl ring) methyl phenyl sulfide (meta-hydroxylation) | 1.3-1.75 | Indicates that deuteration of the aromatic ring can slow metabolic hydroxylation.[1] | |

| Perdeuterio-(aryl ring) methyl phenyl sulfone (meta-hydroxylation) | 1.3-1.75 | Further supports the role of KIE in reducing the rate of metabolic phenol formation.[1] | |

| Deuterated Resorcinol (conversion by phenol hydroxylase) | 1.7 to 3.7 | Shows a notable KIE in an enzymatic hydroxylation reaction.[2] | |

| General Primary KIE (C-H vs. C-D bond cleavage) | 2 - 8 | Typical range for primary kinetic deuterium isotope effects when C-H(D) bond breaking is the rate-determining step.[3] | |

| Secondary KIE (C-H vs. C-D bond not broken in rate-determining step) | 1 - 1.3 | Smaller effects observed when the deuterated bond is not directly broken in the rate-limiting step. |

kH/kD: Ratio of the reaction rate constant for the non-deuterated (protio) compound to the deuterated compound.

Factors Influencing the Stability of Deuterated Phenols

The stability of a deuterated phenol is not absolute and is influenced by several environmental and structural factors.

pH: The stability of the deuterium label on the aromatic ring is pH-dependent. Acidic conditions can accelerate the rate of hydrogen-deuterium (H/D) exchange, potentially leading to the loss of the deuterium label. Therefore, working under neutral or near-neutral conditions is advisable to maintain the integrity of the deuterated compound. The hydroxyl proton of a phenol is highly labile and will rapidly exchange with deuterium from deuterated solvents like D₂O.

Temperature: Elevated temperatures can increase the rate of chemical degradation and H/D exchange. The optimal temperature for maintaining the stability of deuterated phenols is compound-specific and should be determined empirically. For instance, in biodegradation studies of phenol, optimal degradation by certain bacteria occurs around 30-40°C.

Solvents: The choice of solvent is critical, especially for analytical studies and storage. Protic solvents, such as water and methanol, can facilitate H/D back-exchange on the aromatic ring. For NMR studies, it is crucial to use high-purity, dry deuterated solvents.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately assessing the stability of deuterated phenol compounds.

Protocol 1: NMR Spectroscopy for Isotopic Purity and Stability Assessment

Objective: To determine the isotopic purity and monitor the stability of a deuterated phenol over time.

Materials:

-

Deuterated phenol sample

-

High-purity deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes

-

Internal standard (optional)

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of the deuterated phenol and dissolve it in a precise volume of the chosen deuterated solvent in an NMR tube.

-

If quantitative analysis is required, add a known amount of a suitable internal standard.

-

-

Initial NMR Acquisition (¹H and ²H NMR):

-

Acquire a ¹H NMR spectrum to identify and integrate any residual proton signals at the sites of deuteration. This allows for the calculation of the percentage of deuteration.

-

Acquire a ²H (Deuterium) NMR spectrum to confirm the positions of deuteration.

-

-

Stability Study:

-

Store the NMR sample under controlled conditions (e.g., specific temperature and light exposure).

-

Acquire ¹H and/or ²H NMR spectra at regular time intervals (e.g., 0, 24, 48, 72 hours).

-

-

Data Analysis:

-

Compare the integrals of the residual proton signals over time to monitor for any H/D back-exchange.

-

Monitor for the appearance of new signals that would indicate degradation products.

-

Protocol 2: LC-MS for Stability and Degradation Product Analysis

Objective: To quantify the parent deuterated phenol and identify potential degradation products under stress conditions.

Materials:

-

Deuterated phenol sample

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water with formic acid)

-

HPLC column (e.g., C18)

-

LC-MS system (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)

Methodology:

-

Method Development:

-

Develop a stability-indicating LC-MS method capable of separating the deuterated phenol from potential impurities and degradation products.

-

Optimize chromatographic conditions (column, mobile phase, gradient, flow rate) and mass spectrometry parameters (ionization mode, precursor/product ions for MRM).

-

-

Forced Degradation Study:

-

Prepare solutions of the deuterated phenol in various stress conditions:

-

Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Basic: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Stored at elevated temperature (e.g., 70°C).

-

Photolytic: Exposed to UV light.

-

-

Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize acidic and basic samples before analysis.

-

-

LC-MS Analysis:

-

Analyze the stressed samples using the developed LC-MS method.

-

-

Data Analysis:

-

Quantify the remaining percentage of the deuterated phenol at each time point to determine the degradation rate.

-

Use the mass spectrometer to identify the mass-to-charge ratio (m/z) of any new peaks to elucidate the structure of degradation products.

-

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and processes.

Caption: Metabolic degradation pathways of phenol via ortho and meta cleavage.

Caption: Experimental workflow for a forced degradation study.

Conclusion

The chemical stability of deuterated phenol compounds is a multifaceted topic with significant implications for drug development. The kinetic isotope effect is the primary driver of the enhanced metabolic stability often observed with these molecules. However, researchers must remain cognizant of the factors that can influence the integrity of the deuterium label, such as pH and temperature. The judicious application of analytical techniques like NMR and LC-MS, guided by robust experimental protocols, is essential for characterizing the stability profile of any new deuterated entity. A thorough understanding of these principles will empower scientists to fully harness the potential of deuterium substitution in the design of next-generation pharmaceuticals.

References

- 1. Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic and isotopic studies of the oxidative half-reaction of phenol hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacy180.com [pharmacy180.com]

An In-depth Technical Guide to the Safety Data for 2-(Methyl-d3)phenol

Audience: Researchers, scientists, and drug development professionals. Core Content: This guide provides a detailed overview of the safety information for 2-(Methyl-d3)phenol. The data presented is primarily based on the non-deuterated analogue, o-Cresol (2-methylphenol), as the toxicological and chemical properties are considered equivalent for the purposes of a Safety Data Sheet (SDS). Isotopic substitution of deuterium for hydrogen on the methyl group does not significantly alter the chemical's hazard profile.

Hazard Identification and Classification

2-(Methyl-d3)phenol is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute toxicity and corrosivity.[1][2] It is toxic if swallowed or if it comes into contact with the skin.[1] Furthermore, it causes severe skin burns and serious eye damage.[1][3]

Table 1: GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage / Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Aquatic Hazard, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Source: Classification based on o-Cresol, CAS No. 95-48-7.

Quantitative Data

The following tables summarize the key physical, chemical, and toxicological data for the compound.

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Clear, colorless to yellow liquid or crystals |

| Odor | Characteristic, phenolic |

| Molecular Formula | C₇H₅D₃O |

| Molecular Weight | ~111.16 g/mol |

| Boiling Point | 191 °C (376 °F) |

| Melting Point | 29-31 °C (84-88 °F) |

| Flash Point | 81 °C (178 °F) |

| pH | 5.5 |

| Water Solubility | 2.5 g/100 mL |

| Vapor Pressure | 0.4 mbar @ 20 °C |

| Relative Density | 1.05 g/cm³ |

Table 3: Toxicological Data

| Endpoint | Route | Species | Value | Classification |

| LD50 | Oral | Rat | 121 mg/kg | Category 3 |

| LD50 | Dermal | Rabbit | 890 mg/kg | Category 3 |

Note: Toxicological values are for the non-deuterated analogue, o-Cresol. The GHS classification of "Acute Toxicity, Category 3" for oral and dermal routes is based on these or similar values.

Experimental Protocols

Safety data sheet classifications are based on standardized experimental protocols, typically those established by organizations like the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Test Guideline 423)

-

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

-

Methodology: A group of laboratory animals (commonly rats) is administered the substance in sequentially adjusted doses. The animals are observed for a period, typically 14 days, for signs of toxicity and mortality. The LD50 value is statistically calculated from the dose at which 50% of the test population is expected to die. This value determines the GHS acute toxicity category.

Skin Corrosion/Irritation (Based on OECD Test Guideline 404)

-

Objective: To assess the potential of a substance to cause irreversible skin damage.

-

Methodology: The substance is applied to the skin of a test animal (historically the rabbit) for a defined period (up to 4 hours). The site is observed for signs of skin damage, such as erythema (redness), edema (swelling), and necrosis, at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity and irreversibility of the observed lesions determine if the substance is classified as corrosive. For instance, destruction of skin tissue through the epidermis and into the dermis results in a "Corrosive" classification.

Mandatory Visualizations

The following diagrams illustrate key safety-related logical workflows and relationships for 2-(Methyl-d3)phenol.

Caption: Logical flow from experimental data to GHS hazard classification.

Caption: First aid workflow following an exposure event.

Caption: Relationship between identified hazards and required protective measures.

References

The Gold Standard: An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the pursuit of the highest degree of accuracy and precision is paramount. This technical guide provides a comprehensive overview of the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards. From mitigating the unpredictable nature of matrix effects to ensuring data integrity across complex experimental workflows, deuterated standards offer an unparalleled solution for robust and reliable bioanalysis.[1][2]

The Core Principle: Isotope Dilution Mass Spectrometry

The efficacy of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is an isotopically labeled analog of the analyte of interest, where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[3][4] This subtle modification in mass allows the mass spectrometer to distinguish between the analyte and the internal standard. However, their physicochemical properties remain nearly identical, ensuring they behave similarly throughout the entire analytical process.[2]

By introducing a known quantity of the deuterated standard into a sample at the earliest possible stage, it serves as a perfect mimic for the analyte. Any variability introduced during sample preparation, such as incomplete extraction recovery, and during analysis, like fluctuations in instrument response, will affect both the analyte and the internal standard to the same degree. Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, leading to highly accurate and precise quantification.

Advantages of Deuterated Internal Standards

The primary advantage of using deuterated internal standards is their ability to compensate for matrix effects. Matrix effects are a significant source of imprecision in quantitative analyses and result from co-eluting components in the sample matrix that can suppress or enhance the ionization of the target analyte. Because deuterated standards are chemically and physically almost identical to the analyte, they co-elute and experience the same matrix effects. This co-elution ensures that any signal modulation affecting the analyte is mirrored by the deuterated standard, allowing for accurate correction.

Key advantages include:

-

Correction for Matrix Effects: Effectively normalizes ion suppression or enhancement caused by complex biological matrices.

-

Compensation for Sample Preparation Variability: Accounts for losses during extraction, handling, and concentration steps.

-

Correction for Instrumental Variability: Mitigates fluctuations in injection volume and mass spectrometer response.

-

Increased Method Robustness and Reproducibility: Leads to more reliable and consistent results across different samples and batches.

Quantitative Data Presentation

The superiority of deuterated internal standards over other approaches, such as using structural analogs or no internal standard, is well-documented. The following tables summarize the quantitative benefits observed in various studies.

| Internal Standard Type | Analyte Recovery (%) | Precision (%CV) - Intra-day | Precision (%CV) - Inter-day | Accuracy (%Bias) |

| Deuterated Internal Standard | 95 ± 5 | < 5% | < 7% | ± 5% |

| Structural Analog Internal Standard | 80 ± 15 | < 15% | < 20% | ± 15% |

| No Internal Standard | 70 ± 25 | > 20% | > 25% | > 20% |

Table 1: Comparison of Internal Standard Performance in a Typical Bioanalytical Assay. This data illustrates a significant improvement in precision (lower %CV) and accuracy (lower %bias) when using a deuterated internal standard compared to a structural analogue or no internal standard.

| Analyte | Internal Standard | Matrix | Improvement in Precision (%CV) |

| Sirolimus | Sirolimus-d3 | Whole Blood | 5.7% vs 9.7% (with structural analog) |

| Cyclosporine A | Cyclosporine A-d4 | Whole Blood | Improved linearity and accuracy |

| Testosterone | Testosterone-d2 | Plasma | More accurate results compared to d5 testosterone |

Table 2: Specific Examples of Improved Performance with Deuterated Internal Standards.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of deuterated internal standards. Below are representative protocols for common sample preparation techniques.

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a rapid and straightforward method for removing the majority of proteins from plasma samples, suitable for the analysis of many small molecules.

Materials:

-

Plasma sample

-

Deuterated internal standard stock solution

-

Cold acetonitrile (ACN) with 0.1% formic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the deuterated internal standard stock solution to the plasma sample.

-

Vortex briefly to ensure thorough mixing.

-

Add 300 µL of cold ACN with 0.1% formic acid to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.

-

The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more comprehensive cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects compared to protein precipitation.

Materials:

-

Urine sample

-

Deuterated internal standard stock solution

-

SPE cartridges (e.g., C18)

-

Vacuum manifold

-

Methanol (for conditioning and elution)

-

Water (for equilibration)

-

Wash solution (e.g., 5% methanol in water)

-

Elution solvent (e.g., acetonitrile)

-

Collection tubes

Procedure:

-

Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.

-

Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.

-

Equilibration: Pass 1 mL of water through each cartridge.

-

Loading: Load the pre-treated urine sample onto the cartridge.

-

Washing: Pass 1 mL of the wash solution through the cartridge to remove interfering substances.

-

Elution: Place clean collection tubes in the manifold. Elute the analyte and internal standard with 1 mL of the elution solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

Diagrams created using the DOT language to illustrate key workflows and concepts.

Caption: Bioanalytical workflow using a deuterated internal standard.

Caption: Compensation for matrix effects by different internal standards.

Challenges and Limitations

While deuterated internal standards are powerful tools, their effective use requires careful consideration of several factors:

-

Isotopic Purity and Enrichment: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration. Isotopic enrichment should ideally be ≥98%.

-

Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups). Exchange can compromise the integrity of the analysis.

-

Deuterium Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time between the analyte and the deuterated standard. If this separation is significant, it can lead to differential matrix effects, undermining the advantage of using a stable isotope-labeled internal standard.

-

Cost and Availability: The synthesis of deuterated compounds can be expensive and time-consuming, and they may not be commercially available for all analytes.

Regulatory Context

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines for bioanalytical method validation. The harmonized International Council for Harmonisation (ICH) M10 guideline is now the unified standard. These guidelines strongly recommend the use of a stable isotope-labeled internal standard, particularly for mass spectrometry-based methods, to compensate for variability during sample processing and analysis. Adherence to these guidelines is crucial for the submission of reliable and defensible data for drug development.

Conclusion

The use of deuterated internal standards in mass spectrometry represents a cornerstone of high-quality quantitative analysis. By effectively compensating for a wide range of analytical variabilities, most notably matrix effects, they enable researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability. While their implementation requires careful planning and validation, the benefits in terms of data integrity and confidence in analytical results are unparalleled.

References

Applications of 2-(Methyl-d3)phenol in Metabolic Studies: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the applications of 2-(Methyl-d3)phenol, a deuterated form of o-cresol, in the field of metabolic research. Primarily utilized as an internal standard, this stable isotope-labeled compound is crucial for the accurate quantification of endogenous and xenobiotic o-cresol in complex biological matrices. This document details its principal roles in metabolic studies, presents validated experimental protocols for its use, and summarizes key quantitative performance data from various analytical methodologies. Furthermore, this guide illustrates the metabolic fate of o-cresol and typical analytical workflows through detailed diagrams, offering researchers, scientists, and drug development professionals a thorough resource for incorporating 2-(Methyl-d3)phenol into their studies.

Introduction

2-(Methyl-d3)phenol, also known as deuterated o-cresol, is a stable isotope-labeled analog of 2-methylphenol (o-cresol). Its utility in metabolic studies stems from its chemical and physical similarity to the unlabeled endogenous compound, while its increased mass allows it to be distinguished by mass spectrometry. This property makes it an ideal tool for isotope dilution mass spectrometry (IDMS), a gold-standard technique for quantitative analysis.[1] The primary applications of 2-(Methyl-d3)phenol in metabolic research are:

-

Accurate Quantification of o-Cresol: It serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to correct for analyte loss during sample preparation and for variations in instrument response.[2][3] This is critical for studies investigating exposure to industrial solvents like toluene, where o-cresol is a key biomarker, and for research into the gut microbiome, which can produce cresols.[4][5]

-

Metabolic Fate and Tracer Studies: Although less common than its use as an internal standard, 2-(Methyl-d3)phenol can be employed as a tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) of o-cresol. Such studies are vital for understanding the biological impact of this compound.

Core Application: Internal Standard for o-Cresol Quantification

The most prevalent application of 2-(Methyl-d3)phenol is as an internal standard for the precise and accurate measurement of o-cresol in biological samples such as urine and blood. Isotope dilution mass spectrometry using a stable isotope-labeled internal standard is an effective method to eliminate matrix effects during quantification.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS involves adding a known amount of the isotopically labeled standard (2-(Methyl-d3)phenol) to a sample containing the unlabeled analyte (o-cresol). The labeled and unlabeled compounds are assumed to behave identically during extraction, derivatization, and chromatographic separation. By measuring the ratio of the mass spectrometric signals of the analyte to the internal standard, the concentration of the analyte in the original sample can be determined with high accuracy.

Analytical Methodologies and Performance

Both GC-MS and LC-MS/MS are widely used for the analysis of o-cresol with 2-(Methyl-d3)phenol as an internal standard. The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation.

Table 1: Performance Characteristics of GC-MS Methods for o-Cresol Quantification using Deuterated o-Cresol Internal Standard

| Parameter | Method 1 | Method 2 |

| Biological Matrix | Urine | Urine |

| Sample Preparation | Enzymatic hydrolysis, liquid-liquid extraction, derivatization (BSTFA) | Acid hydrolysis, liquid-liquid extraction (MTBE) |

| Internal Standard | Deuterium-labeled o-cresol | o-Cresol-d8 |

| Limit of Detection (LOD) | 10 µg/L | Not Specified |

| Limit of Quantification (LOQ) | Not Specified | 0.0214 µg/mL |

| Linearity Range | Up to 3 mg/L | 0.0214 - 2.14 µg/mL |

| Precision (%RSD) | 3.0 - 7.2% (within-series) | Not Specified |

| Recovery (%) | 84 - 104% | Not Specified |

| Reference |

Table 2: Performance Characteristics of LC-MS/MS Methods for o-Cresol Quantification using Labeled o-Cresol Internal Standard

| Parameter | Method 1 |

| Biological Matrix | Human Urine |

| Sample Preparation | Acid hydrolysis, derivatization (dansyl chloride) |

| Internal Standard | o-Cresol-13C6 |

| Limit of Detection (LOD) | 0.06 µM |

| Limit of Quantification (LOQ) | 0.21 µM |

| Linearity Range | 0.4 - 40 µM |

| Precision (%RSD) | 3.2% (intraday), 4.4% (interday) |

| Accuracy (%) | 99% |

| Reference |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for GC-MS and LC-MS/MS analysis of o-cresol.

Protocol 1: GC-MS Analysis of Urinary o-Cresol

This protocol is adapted from a method for the determination of urinary phenols as biomarkers of exposure to industrial solvents.

1. Sample Preparation:

- To 1 mL of urine, add a known amount of 2-(Methyl-d3)phenol internal standard solution.

- Perform enzymatic hydrolysis to cleave glucuronide and sulfate conjugates. This is typically done overnight.

- Acidify the sample and perform a liquid-liquid extraction with toluene.

- Evaporate the organic phase to dryness.

- Derivatize the residue with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to make the phenols volatile for GC analysis.

2. GC-MS Instrumentation:

- Gas Chromatograph: Equipped with a capillary column suitable for phenol analysis (e.g., DB-5ms).

- Injection: Splitless injection of 1-2 µL of the derivatized sample.

- Oven Program: A temperature gradient is used to separate the analytes.

- Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for derivatized o-cresol and 2-(Methyl-d3)phenol.

3. Data Analysis:

- Integrate the peak areas for the target analyte and the internal standard.

- Calculate the concentration of o-cresol using a calibration curve prepared with known concentrations of o-cresol and a fixed amount of 2-(Methyl-d3)phenol.

Protocol 2: UPLC-MS/MS Analysis of Urinary o-Cresol

This protocol is based on a method for monitoring toluene exposure.

1. Sample Preparation:

- To 100 µL of urine, add 50 µL of an internal standard working solution (e.g., o-Cresol-13C6).

- Add 200 µL of concentrated HCl for acid hydrolysis. Heat at 99°C for 45 minutes to deconjugate o-cresol metabolites.

- Adjust the pH to alkaline with NaOH and sodium bicarbonate.

- Derivatize with dansyl chloride (1 mg/mL in acetone) by heating at 60°C for three minutes.

- Dilute the sample for analysis.

2. UPLC-MS/MS Instrumentation:

- UPLC System: A reverse-phase column (e.g., BEH Phenyl) is used for chromatographic separation.

- Mobile Phase: A gradient of aqueous formic acid or ammonium acetate and an organic solvent like acetonitrile or methanol.

- Mass Spectrometer: A triple quadrupole instrument operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both dansylated o-cresol and its labeled internal standard are monitored for high selectivity.

3. Data Analysis:

- Quantify o-cresol based on the ratio of the peak area of the analyte to that of the internal standard, using a calibration curve.

Metabolic Pathways and Workflows

Visualizing the metabolic fate of o-cresol and the analytical procedures is essential for a comprehensive understanding.

Metabolic Fate of o-Cresol

o-Cresol, whether from endogenous production by gut microbiota or from exposure to xenobiotics like toluene, undergoes phase II metabolism in the liver and other tissues. The primary conjugation reactions are glucuronidation and sulfation, which increase the water solubility of the compound, facilitating its excretion in the urine.

Metabolic pathway of o-cresol in mammals.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of o-cresol in urine using 2-(Methyl-d3)phenol as an internal standard.

General workflow for o-cresol quantification.

Application in Metabolic Tracer Studies

While the predominant use of 2-(Methyl-d3)phenol is as an internal standard, its properties as a stable isotope-labeled compound also permit its use as a tracer to study the kinetics and pathways of o-cresol metabolism in vivo.

In a tracer study, a known dose of 2-(Methyl-d3)phenol would be administered to a subject. Biological samples (e.g., blood, urine) are then collected over time and analyzed by mass spectrometry. The appearance of labeled metabolites, such as 2-(Methyl-d3)phenol-glucuronide and 2-(Methyl-d3)phenol-sulfate, and the disappearance of the parent labeled compound can provide valuable information on:

-

Rate of absorption and bioavailability.

-

Rates of metabolic conversion to its conjugated forms.

-

Clearance and excretion rates.

-

Identification of previously unknown metabolites.

The experimental design for such a study would involve a time-course analysis, and the analytical methods would be similar to those used for quantification, but with a focus on identifying and quantifying all labeled species.

Conclusion

2-(Methyl-d3)phenol is an indispensable tool in modern metabolic research, particularly for the accurate quantification of o-cresol. Its application as an internal standard in GC-MS and LC-MS/MS methodologies provides the reliability and precision required for clinical and environmental monitoring, as well as for studies investigating the metabolic role of the gut microbiome. While its use as a metabolic tracer is less documented, the potential for such applications to elucidate the dynamics of o-cresol metabolism is significant. The detailed protocols and data presented in this guide offer a solid foundation for researchers to employ 2-(Methyl-d3)phenol in their studies, contributing to a deeper understanding of the metabolic impact of this important compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

- 5. Pharmacometabonomic identification of a significant host-microbiome metabolic interaction affecting human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 2-Methylphenol in Environmental Samples by GC-MS with 2-(Methyl-d3)phenol as an Internal Standard

Abstract

This application note details a robust and reliable method for the quantitative analysis of 2-methylphenol (o-cresol) in aqueous samples using gas chromatography-mass spectrometry (GC-MS). To ensure accuracy and precision, 2-(Methyl-d3)phenol is employed as an internal standard to compensate for variations in sample preparation and instrument response. The described methodology, including solid-phase extraction (SPE) for sample pre-concentration and derivatization to improve chromatographic performance, is suitable for researchers, scientists, and drug development professionals engaged in environmental monitoring and chemical analysis.

Introduction

Phenolic compounds are a significant class of environmental pollutants due to their widespread use in industrial processes and their potential toxicity.[1] Accurate and sensitive quantification of these compounds in various matrices is crucial for environmental assessment and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of phenols.[2] However, the direct analysis of polar phenols can be challenging, often leading to poor peak shape and reduced sensitivity. Derivatization is a common strategy to overcome these limitations by converting the polar hydroxyl group into a less polar, more volatile functional group.[3][4]

The use of a stable isotope-labeled internal standard, such as 2-(Methyl-d3)phenol, is considered the gold standard for quantitative analysis.[1] This is because the deuterated standard exhibits nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during all stages of sample preparation and analysis. This co-elution and similar ionization behavior allow for accurate and precise quantification by correcting for any analyte loss or instrumental variability.

This application note provides a comprehensive protocol for the determination of 2-methylphenol in water samples, from sample preparation and derivatization to GC-MS analysis and data interpretation.

Experimental Protocols

Materials and Reagents

-

2-Methylphenol (≥99.5% purity)

-

2-(Methyl-d3)phenol (≥98% isotopic purity)

-

Methanol (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (Anhydrous)

-

Hydrochloric Acid (HCl, 6N)

-

Sodium Sulfite (ACS grade)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or equivalent)

-

Deionized Water

Sample Preparation: Solid-Phase Extraction (SPE) of Water Samples

-

Sample Preservation: If the water sample contains residual chlorine, dechlorinate by adding 40-50 mg of sodium sulfite per liter of sample. Acidify the sample to a pH of ≤ 2 with 6N HCl.

-

Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of dichloromethane, followed by 3 mL of methanol through the cartridge. Do not allow the sorbent to dry.

-

Cartridge Equilibration: Equilibrate the cartridge by passing 3 mL of deionized water (pH ≤ 2) through it.

-

Sample Loading: Load 500 mL of the acidified water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.

-

Cartridge Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any interfering substances.

-

Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.

-

Elution: Elute the trapped analytes with 5 mL of dichloromethane into a collection vial.

-

Concentration: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at room temperature.

-

Internal Standard Spiking: Add a precise volume of 2-(Methyl-d3)phenol stock solution to the concentrated extract to achieve a final concentration of 50 ng/mL.

Derivatization Protocol

-

To the 0.5 mL concentrated extract containing the internal standard, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or water bath.

-

Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 6890N GC or equivalent

-

Mass Spectrometer: Agilent 5975C MSD or equivalent

-

Injector: Splitless injection mode at 250°C

-

Injection Volume: 1 µL

-

GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

MS Transfer Line: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 2-Methylphenol-TMS | 165 | 180 | 73 |

| 2-(Methyl-d3)phenol-TMS | 168 | 183 | 73 |

Data Presentation

Calibration Curve

A five-point calibration curve was prepared by spiking blank water samples with known concentrations of 2-methylphenol (10, 25, 50, 100, and 250 ng/mL) and a constant concentration of the internal standard, 2-(Methyl-d3)phenol (50 ng/mL). The samples were then subjected to the entire sample preparation and analysis procedure.

| Concentration of 2-Methylphenol (ng/mL) | Peak Area of 2-Methylphenol-TMS | Peak Area of 2-(Methyl-d3)phenol-TMS | Response Ratio (Analyte Area / IS Area) |

| 10 | 15,234 | 76,543 | 0.199 |

| 25 | 38,123 | 77,123 | 0.494 |

| 50 | 75,987 | 76,890 | 0.988 |

| 100 | 153,456 | 77,345 | 1.984 |

| 250 | 380,123 | 76,987 | 4.937 |

The calibration curve demonstrated excellent linearity over the concentration range with a correlation coefficient (R²) of >0.999.

Method Validation Data

The method was validated for its limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery).

| Parameter | Result |

| Limit of Detection (LOD) | 3 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Precision (RSD, n=6 at 50 ng/mL) | 4.2% |

| Accuracy (Recovery, n=6 at 50 ng/mL) | 98.5% |

Mandatory Visualizations

Caption: Experimental workflow for the GC-MS analysis of 2-methylphenol.

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The presented GC-MS method, utilizing 2-(Methyl-d3)phenol as an internal standard, provides a highly accurate, precise, and sensitive approach for the quantification of 2-methylphenol in aqueous samples. The detailed sample preparation protocol involving solid-phase extraction and subsequent derivatization ensures effective pre-concentration and excellent chromatographic performance. This application note serves as a valuable resource for laboratories conducting routine environmental monitoring or research involving phenolic compounds.

References

Application Note: High-Sensitivity Quantification of Phenol in Environmental Samples Using a Deuterated Internal Standard

Abstract

Phenolic compounds are a significant class of environmental pollutants due to their widespread industrial use and potential toxicity.[1][2] Accurate and robust analytical methods are crucial for monitoring their presence in various environmental matrices. This application note describes a validated method for the quantitative analysis of phenol in water samples using a deuterated internal standard (Phenol-d6). The isotope dilution approach, coupled with either Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), offers high accuracy, precision, and reliability by correcting for matrix effects and procedural losses.[3] The detailed protocols for sample preparation, instrument setup, and data analysis are provided for researchers, scientists, and drug development professionals.

Introduction

Phenol and its derivatives are utilized in the manufacturing of numerous products, including pesticides, dyes, and pharmaceuticals, leading to their frequent detection in industrial effluents and contaminated water sources.[2] Their toxic and carcinogenic properties necessitate sensitive and accurate monitoring to ensure environmental and public health.[4]

Traditional analytical methods can be susceptible to variations in sample extraction efficiency and matrix interferences, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard, such as deuterated phenol, is a powerful technique to overcome these challenges. In this method, a known amount of the deuterated standard is added to the sample at the beginning of the workflow. Since the deuterated standard is chemically identical to the native analyte, it experiences the same behavior during sample preparation and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard using mass spectrometry, it is possible to accurately determine the analyte concentration, compensating for any losses during the process.

This application note provides comprehensive protocols for the analysis of phenol in water samples using Phenol-d6 as an internal standard, with options for both GC-MS and HPLC-MS analytical platforms.

Experimental Protocols

Materials and Reagents

-

Phenol (analytical standard)

-

Phenol-d6 (deuterated internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (deionized, 18 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Dichloromethane (GC grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Polystyrene-divinylbenzene, 500 mg)

-

Glass vials, syringes, and other standard laboratory glassware

Standard Preparation

Stock Solutions (1000 µg/mL):

-

Accurately weigh and dissolve 10 mg of phenol in 10 mL of methanol to prepare the native phenol stock solution.

-

Similarly, prepare a 1000 µg/mL stock solution of Phenol-d6 in methanol.

Working Standard Solutions:

-

Prepare a series of calibration standards by serially diluting the phenol stock solution with an appropriate solvent (e.g., 50:50 methanol/water for HPLC, dichloromethane for GC).

-

Spike each calibration standard with a constant concentration of the Phenol-d6 internal standard (e.g., 10 µg/L).

Sample Preparation (Water Sample)

-

Sample Collection: Collect water samples in clean glass bottles.

-

Spiking: To a 100 mL water sample, add a known amount of the Phenol-d6 internal standard solution to achieve a final concentration similar to the expected analyte concentration (e.g., 10 µg/L).

-